

Sanggenon C anti-inflammatory properties

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Compound Focus: Sanggenon C

CAS No.: 80651-76-9

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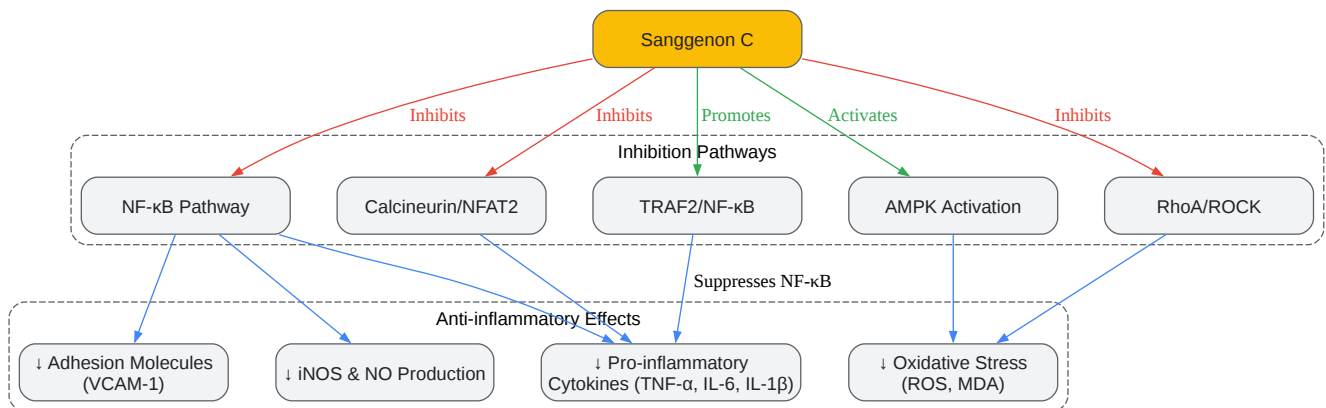
Molecular Mechanisms of Action

Sanggenon C (SC) exerts its anti-inflammatory effects through several key signaling pathways, supported by evidence from *in vitro* and *in vivo* studies.

Target/Pathway	Observed Effect of Sanggenon C	Biological Consequence	Experimental Model
NF-κB Pathway	Inhibits NF-κB activity; suppresses IκBα activation [1] [2] [3]	Reduces expression of pro-inflammatory genes (iNOS, VCAM-1, cytokines) [1] [3]	RAW264.7 macrophages [1] [3]
Calcineurin/NFAT2 Pathway	Suppresses calcineurin/NFAT2 signaling [4]	Protects against cardiac hypertrophy and fibrosis [4]	Mouse model of cardiac hypertrophy [4]
RhoA/ROCK Pathway	Downregulates RhoA/ROCK signaling [5]	Ameliorates neuroinflammation and oxidative stress	Rat MCAO model of cerebral ischemia [5]
TRAF2/NF-κB Pathway	Promotes TRAF2 expression, inhibiting NF-κB activation [2]	Inhibits viral replication and reduces inflammation	PRRSV-infected cells [2]

Target/Pathway	Observed Effect of Sanggenon C	Biological Consequence	Experimental Model
AMPK/mTOR/FOXO3a Pathway	Activates AMPK; inhibits mTOR and FOXO3a phosphorylation [6]	Enhances autophagy; reduces apoptosis and oxidative stress	H9c2 cardiomyoblasts under hypoxia [6]

The following diagram summarizes the core anti-inflammatory signaling pathways regulated by **Sanggenon C**:



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Core signaling pathways targeted by **Sanggenon C**, leading to anti-inflammatory effects.

Efficacy in Disease Models

Sanggenon C has demonstrated protective effects in various preclinical models of disease, largely attributable to its anti-inflammatory and antioxidant properties.

Disease Model	Experimental System	Key Efficacy Findings	Proposed Mechanism
Cerebral Ischemia-Reperfusion Injury [5]	Rat MCAO model; SC (1, 10, 100 mg/kg, intragastric)	↓ Cerebral infarction, ↓ brain edema, ↓ neurologic scores, ↓ apoptosis	Inhibition of RhoA/ROCK signaling; ↓ inflammation & oxidative stress [5]
Viral Infection (PRRSV) [2]	PRRSV-infected cells; SC (10 µM)	↓ Viral replication, ↓ viral titers, ↓ cytokine secretion	Regulation of TRAF2/NF-κB signaling pathway [2]
Cardiomyocyte Hypoxia Injury [6]	H9c2 cells under hypoxia; SC (1, 10, 100 µM)	↓ ROS, ↓ apoptosis, ↓ TNF-α, IL-1, IL-6; ↑ autophagy & SOD	Activation of AMPK; inhibition of mTOR & FOXO3a [6]
Cardiac Hypertrophy & Fibrosis [4]	Mouse aortic banding model; SC (10, 20 mg/kg/day, i.p.)	Improved cardiac function, attenuated hypertrophy	Suppression of calcineurin/NFAT2 pathway [4]
Endometriosis (In-silico) [7]	Molecular docking simulation	High binding affinity for TNF-α, PR-B, NF-κB	Potential to inhibit inflammatory & reproductive receptors [7]

Biopharmaceutical Profile

Understanding the physicochemical and biopharmaceutical properties of **Sanggenon C** is critical for its development as a therapeutic agent.

- **Physicochemical Properties:** **Sanggenon C** has a high molecular weight (708.71 g/mol) and does not conform to **Lipinski's rule of five**, which predicts its observed **low oral bioavailability** [8].

- **Solubility and Permeability:** **Sanggenon C** exhibits low aqueous solubility, particularly in its parent extract form, and shows **no measurable permeability** across lung epithelial cell monolayers (Calu-3) [8]. This low permeability is considered advantageous for **inhalation delivery**, as it suggests the compound could be retained in the lungs for a prolonged period, making it suitable for treating respiratory infections [8].
- **Cytotoxicity:** The compound exhibits concentration-dependent cytotoxicity, with its more lipophilic nature contributing to better cellular penetration and uptake compared to its stereoisomer, Sanggenon D [8].

Experimental Protocols

For researchers aiming to validate or explore the anti-inflammatory effects of **Sanggenon C**, here are summaries of key methodologies from the literature.

In Vivo Model of Cerebral Ischemia-Reperfusion Injury [5]

This protocol assesses the neuroprotective effects of SC in rats.

- **Animals and Groups:** Adult male Sprague-Dawley rats (200-250 g) are divided into groups (e.g., control, model, positive control, SC low/middle/high-dose).
- **Drug Administration:** SC (e.g., 1, 10, 100 mg/kg) or vehicle is administered intragastrically once daily for 7 consecutive days.
- **MCAO Surgery:** 90 minutes of middle cerebral artery occlusion (MCAO) is induced using the improved Longa-Zea method, followed by reperfusion.
- **Outcome Measures (24h post-reperfusion):**
 - **Neurological Score:** Bederson scale (0-3) assessing forelimb flexion and resistance to lateral push.
 - **Cerebral Infarction:** TTC staining of brain sections to quantify infarct area.
 - **Brain Edema:** Calculation of brain water content via wet-dry weight ratio.
 - **Molecular Analysis:** ELISA for serum inflammatory factors (TNF- α , IL-1 β , IL-6); Western blotting for apoptosis-related and RhoA/ROCK signaling proteins in brain tissue.

In Vitro Antiviral Activity Assay [2]

This protocol details the assessment of SC's activity against the PRRS virus.

- **Cell and Virus Culture:** Use permissive cells like Marc-145 or porcine alveolar macrophages (PAMs). Propagate and titrate the PRRSV strain.
- **Cytotoxicity Assay:** Treat cells with a range of SC concentrations (e.g., using DMSO as solvent) for 36-48 hours. Assess cell viability using a CCK-8 assay to determine the non-toxic concentrations for subsequent experiments.
- **Viral Infection and Treatment:**
 - **Pre-treatment:** Incubate cells with SC before viral infection.
 - **Co-treatment:** Mix SC with the virus inoculum and then add to cells.
 - **Post-treatment:** Add SC after viral adsorption.
- **Viral Replication Analysis:**
 - **Viral Titre:** Quantify infectious virus using TCID₅₀ assay.
 - **Gene Expression:** Use RT-qPCR to measure levels of viral genes (e.g., PRRSV ORF7).
 - **Protein Expression:** Detect viral proteins (e.g., PRRSV N protein) via Western blot or immunofluorescence.

Assessing Anti-inflammatory Effects in Macrophages [6] [1]

A common model for evaluating pure anti-inflammatory mechanisms.

- **Cell Culture:** Maintain RAW264.7 murine macrophage cells in standard culture medium.
- **Inflammation Induction and Treatment:** Pre-treat cells with various concentrations of SC (e.g., 1-100 μ M) for a set time (e.g., 1-2 hours), then stimulate inflammation with LPS (e.g., 100 ng/mL) for 18-24 hours.
- **Readouts:**
 - **NO Production:** Measure nitrite concentration in culture supernatant using Griess reagent.
 - **Cytokine Levels:** Quantify secretion of TNF- α , IL-6, and IL-1 β via ELISA.
 - **Protein Analysis:** Use Western blot to analyze expression of iNOS, and proteins in the NF- κ B pathway (e.g., I κ B α phosphorylation and degradation).

Sanggenon C is a promising multi-target natural compound for mitigating inflammation in neurological, cardiac, viral, and potentially other diseases. Its progression into clinical development will depend on overcoming challenges related to its oral bioavailability, with inhalation delivery presenting a viable alternative for respiratory conditions.

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